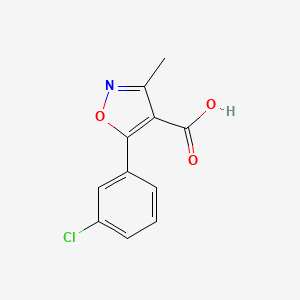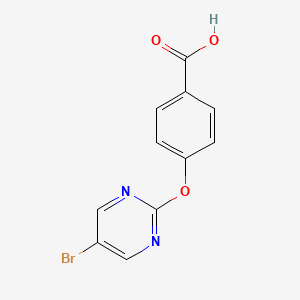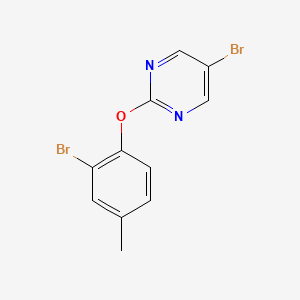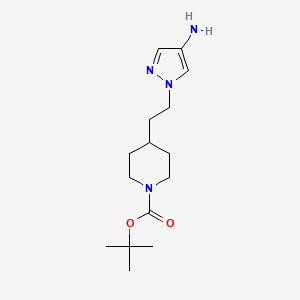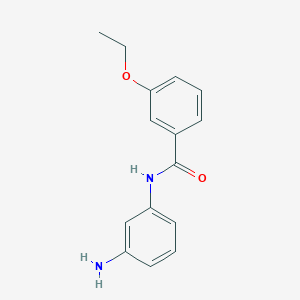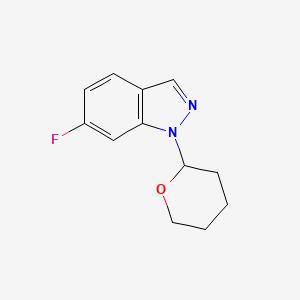
6-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
Vue d'ensemble
Description
6-Fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole, also known as 6-F-THP-IN, is a novel fluorinated indazole compound that has recently gained attention in the scientific community due to its potential applications in medicinal chemistry. 6-F-THP-IN has been found to possess a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial activities. Additionally, 6-F-THP-IN has been shown to possess a unique mechanism of action, which could potentially lead to novel therapeutic strategies for a variety of diseases.
Applications De Recherche Scientifique
Selective Estrogen Receptor Degraders and Antagonists
A series of tricyclic indazoles, including compounds related to "6-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole," were optimized for the treatment of ER+ breast cancer. This optimization led to the discovery of potent selective estrogen receptor degraders (SERDs) and antagonists, demonstrating significant pharmacological profiles comparable to fulvestrant in degrading ERα in cell lines, which resulted in one compound, AZD9833, advancing into clinical trials (Scott et al., 2020).
Fluorinated Analogues for Hypotensive Agents
Studies on the fluorination of the indazole ring of selective α2-adrenoceptor agonists showed that introducing fluorine atoms reduced binding affinity and selectivity at α2-AR/I1 imidazoline binding sites. Specifically, compounds such as 6-fluoro-1-[(imidazolidin-2-yl)imino]-1H-indazole demonstrated selectivity for α2-ARs and potential as lead compounds for the development of radiotracers for PET imaging of brain α2-ARs (Wasilewska et al., 2014).
Fluorescent Dyes and Imaging Agents
The development of fluorescent dyes containing conformationally restrained pyrazolylpyrene chromophores, related to the indazole structure, showed bright fluorescence in solution and potential for sensing strongly acidic fluorophore environments due to substantial changes in emission spectra upon protonation (Wrona-Piotrowicz et al., 2022).
Synthesis of Fluorescent Indazoles
A method for synthesizing fluorescent indazoles from pyrazoles and internal alkynes was described, allowing for alteration of photochemical properties by varying substituents. This led to the development of new fluorophores with potential applications in organic light-emitting diodes (OLEDs) and other optical materials (Kim et al., 2017).
Antioxidant Properties
The synthesis and evaluation of a series of tetrahydroindazoles for antioxidant activity were explored. Microwave-assisted synthesis improved yields and reaction times, and some compounds showed moderate activity in DPPH and ABTS assays, indicating potential applications in therapeutic agents targeting oxidative stress (Polo et al., 2016).
Propriétés
IUPAC Name |
6-fluoro-1-(oxan-2-yl)indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2O/c13-10-5-4-9-8-14-15(11(9)7-10)12-3-1-2-6-16-12/h4-5,7-8,12H,1-3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAFLYFJPIUDDNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C3=C(C=CC(=C3)F)C=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-methyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B1437764.png)
![4-phenoxy-N-[(2-propoxyphenyl)methyl]aniline](/img/structure/B1437767.png)
![(2S)-1-[(2S)-2-Amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B1437771.png)
![(5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-ethoxy-1-((2'-(4-ethyl-5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B1437772.png)
![Glycine, N-[(2S)-2-[[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl]-1-oxo-3-phenylpropyl]-, ethyl ester](/img/structure/B1437773.png)
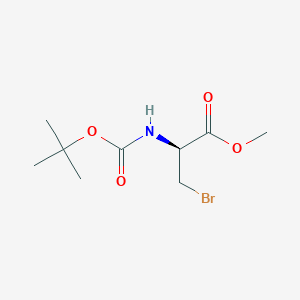
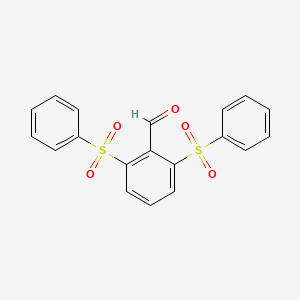
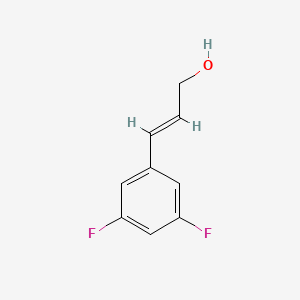
![tert-Butyl benzo[d]oxazol-4-ylcarbamate](/img/structure/B1437779.png)
